Product packaging for Methyl 1,4-Benzodioxane-2-carboxylate(Cat. No.:CAS No. 3663-79-4)

Methyl 1,4-Benzodioxane-2-carboxylate

Cat. No.: B103858
CAS No.: 3663-79-4
M. Wt: 194.18 g/mol
InChI Key: SNLAAGHHNZECPE-UHFFFAOYSA-N
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Description

Significance of the 1,4-Benzodioxane (B1196944) Moiety in Bioactive Compounds

The 1,4-benzodioxane ring system is a privileged scaffold in medicinal chemistry, appearing in both natural products and synthetic drugs with a broad spectrum of biological activities. tsijournals.comnih.gov Lignan-derived 1,4-benzodioxane natural products, for instance, have demonstrated a diverse array of biological effects, making them a focus of extensive synthetic research. rsc.org

Compounds incorporating the 1,4-benzodioxane moiety have shown promise in various therapeutic areas. They have been reported to act as selective α1D-adrenoreceptor (AR) antagonists, suggesting potential as antihypertensive agents. rsc.org Additionally, their activity as 5-HT1A receptor agonists points to possible applications as antidepressant and neuroprotective agents. rsc.org The well-known drug Doxazosin, used for treating hypertension and benign prostatic hyperplasia, features this core structure. scirp.orgscirp.org

The biological activities associated with the 1,4-benzodioxane scaffold are extensive, as highlighted in the table below.

Biological ActivityExamples and Findings
Anti-inflammatory Derivatives have been shown to inhibit 5-lipoxygenase, indicating potential for treating conditions like asthma and rheumatoid arthritis. rsc.org One analogue with an acetic acid substituent at position-6 displayed notable anti-inflammatory activity. scirp.orgscirp.org
Anticancer Various 1,4-benzodioxane derivatives have exhibited significant anticancer properties. scirp.orgunimi.it
Hepatoprotective The flavonolignan Silybin, which contains a 1,4-dioxane (B91453) ring, is known for its potent antihepatotoxic activity. tsijournals.comnih.gov This has led to the hypothesis that the 1,4-dioxane ring is crucial for this effect. tsijournals.com
Antioxidant Certain 1,4-benzodioxane derivatives have demonstrated antioxidant capabilities. scirp.orgscirp.org
Antibacterial Recent research has focused on developing 1,4-benzodioxane compounds that are active against drug-resistant bacteria by targeting novel mechanisms. unimi.it
Neurotrophic Some compounds have shown neurotrophic activity. rsc.org
COX-2 Inhibition Selective inhibition of COX-2 has been observed in certain phenylpiperazine derivatives of 1,4-benzodioxane, suggesting anti-inflammatory potential with reduced side effects compared to non-selective inhibitors. unimi.it

The wide range of pharmacological effects underscores the importance of the 1,4-benzodioxane moiety as a foundational element in the design of new bioactive molecules. nih.gov

Role of Methyl 1,4-Benzodioxane-2-carboxylate as a Versatile Synthetic Precursor for Therapeutically Relevant Derivatives

This compound is a highly accessible and versatile synthetic precursor for a multitude of therapeutically relevant derivatives. researchgate.net The presence of the methyl ester at the C2 position allows for a wide range of chemical transformations, making it a valuable building block in drug discovery. researchgate.net The chirality introduced by substitution at the C2 position is also a critical factor, as biological targets often exhibit stereospecific interactions, leading to significant differences in the activity of enantiomers. researchgate.netresearchgate.net

One of the most direct synthetic routes to prepare racemic 2-substituted 1,4-benzodioxanes, including this compound, involves the condensation of a suitably functionalized catechol with methyl 2,3-dibromopropionate. mdpi.commdpi.commdpi.com This method provides a straightforward entry point to this important class of compounds.

The synthetic utility of this compound is demonstrated by its use in the preparation of a variety of bioactive molecules. For example, it is a key intermediate for the synthesis of enantiomerically pure (S)-doxazosin mesylate. researchgate.net The carboxylate can be converted into other functional groups, such as amides, by reacting it with various amines, or it can be reduced to an alcohol, further expanding the range of possible derivatives. A series of novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives were synthesized through the nucleophilic substitution reaction of 1-(1,4-benzodioxane-2-carbonyl)piperazine with different sulfonyl and acid chlorides. researchgate.net

The enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, which can be derived from the corresponding methyl ester, are valuable chiral synthons for the enantiospecific synthesis of several therapeutic agents, including:

(S)-doxazosin mesylate researchgate.net

WB 4101 researchgate.net

MKC 242 researchgate.net

Given the importance of chirality in biological activity, methods for the enzymatic resolution of racemic ethyl 1,4-benzodioxane-2-carboxylate have been developed to produce optically active 1,4-benzodioxan-2-carboxylic acid in good yield and high enantiomeric purity. researchgate.net

The strategic importance of this compound is clear. It provides a reliable and adaptable platform for the synthesis of a diverse library of compounds, enabling the exploration of structure-activity relationships and the development of new drugs with improved efficacy and selectivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B103858 Methyl 1,4-Benzodioxane-2-carboxylate CAS No. 3663-79-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-12-10(11)9-6-13-7-4-2-3-5-8(7)14-9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLAAGHHNZECPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389175
Record name Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3663-79-4
Record name Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 1,4 Benzodioxane 2 Carboxylate and Its Derivatives

Racemic Synthesis Pathways

Racemic synthesis provides the most direct route to the 1,4-benzodioxane (B1196944) core structure, typically through condensation reactions. These methods are valuable for producing the foundational scaffold, which can then be subjected to resolution or used in applications where stereochemistry is not critical.

Condensation Reactions Utilizing Substituted Catechols and Dihalopropionates

One of the most common and straightforward strategies for preparing racemic methyl 1,4-benzodioxane-2-carboxylate and its substituted analogues involves the condensation of a catechol with a dihalopropionate derivative. mdpi.com This reaction is typically a double Williamson ether synthesis.

The process generally involves reacting a substituted or unsubstituted catechol with methyl 2,3-dibromopropionate or a similar C3 synthetic unit. mdpi.commdpi.comunimi.it The reaction is commonly carried out in a polar aprotic solvent, such as acetone, in the presence of a weak base like potassium carbonate, which acts as a proton scavenger. mdpi.com The reaction mixture is typically heated under reflux to drive the condensation to completion. mdpi.com This approach provides the target benzodioxane structure in a single step from commercially available starting materials. mdpi.commdpi.com

Regioselective Synthesis of Substituted Methyl 1,4-Benzodioxane-2-carboxylates

When a 3-substituted catechol is used as the starting material, the condensation reaction with methyl 2,3-dibromopropionate can lead to the formation of two positional isomers. mdpi.commdpi.com For example, the reaction with 3-nitrocatechol yields a mixture of methyl 8-nitro-1,4-benzodioxane-2-carboxylate and methyl 5-nitro-1,4-benzodioxane-2-carboxylate. mdpi.comunimi.it Similarly, using 3-bromocatechol results in a mixture of the 8-bromo and 5-bromo derivatives. mdpi.com

The two hydroxyl groups of the 3-substituted catechol exhibit different nucleophilicity, leading to the formation of these two regioisomers. mdpi.commdpi.com The separation of these isomers is often challenging and typically requires chromatographic techniques. mdpi.commdpi.com The unambiguous identification of each regioisomer is then accomplished using advanced NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), which allows for the definitive assignment of the substituent's position on the benzene (B151609) ring. mdpi.commdpi.comunimi.it

Below is a table summarizing the yields of regioisomers obtained from the reaction of 3-substituted catechols with methyl 2,3-dibromopropionate.

Starting MaterialProduct 1 (8-substituted)Yield of Product 1Product 2 (5-substituted)Yield of Product 2Source
3-BromocatecholMethyl 8-bromo-1,4-benzodioxane-2-carboxylate25%Methyl 5-bromo-1,4-benzodioxane-2-carboxylate40% mdpi.com
3-NitrocatecholMethyl 8-nitro-1,4-benzodioxane-2-carboxylateN/AMethyl 5-nitro-1,4-benzodioxane-2-carboxylateN/A mdpi.com

Yields for the nitrated derivatives were not explicitly detailed in the provided search results, but the formation and subsequent separation of both isomers were confirmed.

Enantioselective Synthesis and Resolution

Due to the chiral center at the C2 position of the dioxane ring, the biological activity of 2-substituted 1,4-benzodioxanes is often stereospecific. unimi.itnih.gov This necessitates methods for obtaining enantiomerically pure forms of this compound.

Chiral Resolution Techniques for Racemic Mixtures

Chiral resolution is a common strategy to separate the enantiomers from a racemic mixture. wikipedia.orgjackwestin.com Two primary methods have been employed for the resolution of the 1,4-benzodioxane-2-carboxylic acid scaffold.

The most prevalent technique involves the formation of diastereomeric salts. wikipedia.org The racemic carboxylic acid is reacted with an enantiomerically pure chiral amine, such as a p-substituted 1-phenylethylamine (B125046) enantiomer or (+)-dehydroabietylamine. unimi.it This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. jackwestin.com This difference allows for their separation by fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the chiral auxiliary is removed to yield the individual, enantiopure carboxylic acids.

Another method, known as resolution by entrainment or preferential crystallization, can be applied directly to the methyl ester. researchgate.net This is possible because racemic this compound forms a conglomerate, which is a mechanical mixture of separate crystals of the two enantiomers. researchgate.net In this process, a supersaturated solution of the racemate is seeded with a crystal of one pure enantiomer, inducing the crystallization of that same enantiomer from the mixture. researchgate.net

Enzymatic Approaches to Enantiopure this compound

Enzymatic kinetic resolution offers a highly efficient and selective method for obtaining enantiopure 1,4-benzodioxanes. nih.govsemanticscholar.org This approach utilizes enzymes, most notably lipases, to selectively catalyze a reaction on one enantiomer of the racemic substrate.

The kinetic resolution of racemic this compound is frequently accomplished using lipase (B570770) from Candida antarctica (CALB). nih.govsemanticscholar.org The enzyme selectively hydrolyzes one enantiomer of the methyl ester to its corresponding carboxylic acid, while leaving the other enantiomer of the ester largely unreacted. semanticscholar.orgresearchgate.net For example, Arthrobacter sp. lipase has been used to achieve high enantioselectivity (E = 535) in the resolution of the corresponding ester. researchgate.net This allows for the separation of the resulting acid from the unreacted ester, providing access to both enantiopure forms.

Recent research has focused on engineering enzymes to improve their catalytic efficiency and selectivity. nih.govsemanticscholar.org By screening covariant residues of CALB, specific mutants such as A225F and A225F/T103A have been identified that exhibit enhanced performance in the kinetic resolution of this compound. nih.govsemanticscholar.org

Influence of Reaction Conditions on Enantioselectivity and Racemization Prevention

The success of enantioselective synthesis and the preservation of chiral integrity are highly dependent on reaction conditions.

In enzymatic resolutions, factors such as temperature, co-solvent, and substrate concentration are critical. nih.govsemanticscholar.org For the resolution of this compound using engineered CALB mutants, optimal results were achieved at 30 °C using n-butanol as a co-solvent at a concentration of 20%. nih.govsemanticscholar.org Under these conditions, an enantiomeric excess of the substrate (e.e.s) of 97% and a high enantioselectivity value (E = 278) were obtained at a 50 mM substrate concentration. nih.govsemanticscholar.org The choice of co-solvent is particularly important; polar solvents like DMSO and acetonitrile (B52724) can lead to high conversion but no selectivity, whereas n-butanol promotes effective resolution. nih.govsemanticscholar.org

Preventing racemization is a crucial challenge during subsequent chemical transformations of the resolved, enantiopure compounds. unimi.it For instance, when converting enantiopure (S)-1,4-benzodioxane-2-carboxylic acid to the corresponding Weinreb amide using 1,1'-carbonyldiimidazole (B1668759) (CDI), the reaction conditions must be carefully controlled. unimi.it The activation step to form the acylimidazole intermediate can lead to partial racemization. It was found that prolonged activation times at room temperature resulted in a significant decrease in enantiomeric excess, highlighting the need to optimize parameters like temperature and reaction time to maintain the optical purity of the final product. unimi.it

The table below summarizes the effect of different co-solvents on the enzymatic resolution catalyzed by CALB mutants.

Enzyme MutantCo-SolventConversion RateEnantiomeric Excess (e.e.s)Source
A225Fn-Butanol>0.9>0.9 nih.govsemanticscholar.org
A225F/T103An-Butanol>0.9>0.9 nih.govsemanticscholar.org
A225F/T103ADMSO~100%No Selectivity nih.govsemanticscholar.org
A225F/T103AAcetonitrile~100%No Selectivity nih.govsemanticscholar.org
A225F/T103AIsopropyl EtherPartial SelectivityLower than n-Butanol nih.govsemanticscholar.org
A225F/T103AToluenePartial SelectivityLower than n-Butanol nih.govsemanticscholar.org

Chemical Modifications and Derivatization Strategies

Substitution at the Dioxane C(2) Position and its Impact on Chirality

The substitution at the C(2) position of the 1,4-benzodioxane (B1196944) ring is a critical structural feature that introduces chirality to the molecule. mdpi.comresearchgate.netresearchgate.net This stereocenter plays a crucial role in the interaction of these compounds with biological targets, often leading to significant differences in pharmacological activity between enantiomers. researchgate.netunimi.it Consequently, the development of methods to control and resolve this chirality is a significant focus of synthetic efforts.

The carboxylate group at the C(2) position in methyl 1,4-benzodioxane-2-carboxylate is a versatile handle for a variety of chemical transformations. For instance, the carboxylic acid can be converted into a Weinreb amide, which can then be further transformed into a methyl ketone. unimi.it This multi-step synthesis highlights the utility of the C(2) position for introducing new functional groups.

Given the importance of stereochemistry at the C(2) position, methods for the resolution of racemic mixtures and the enantioselective synthesis of 2-substituted 1,4-benzodioxanes are of great interest. unimi.it Chiral high-performance liquid chromatography (HPLC) is a commonly employed analytical technique to determine the enantiomeric excess of these derivatives. unimi.itnih.govresearchgate.net One approach to resolving racemic 1-(1,4-benzodioxane-2-formyl)piperazine involves precolumn derivatization with a chiral reagent, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), to form diastereoisomers that can be separated on a reversed-phase column. nih.gov

Below is a table summarizing a synthetic scheme for the modification at the C(2) position, starting from the corresponding carboxylic acid.

Starting MaterialReagents and ConditionsProductReference
(S)-1,4-Benzodioxane-2-carboxylic acidCDI, CH2Cl2, 1 h; then N,O-dimethyl hydroxylamine (B1172632) hydrochloride(S)-N-methoxy-N-methyl-1,4-benzodioxane-2-carboxamide (Weinreb amide) unimi.it
(S)-N-methoxy-N-methyl-1,4-benzodioxane-2-carboxamideMeMgCl (1.5 eq), THF, 0 °C, 30 min(S)-2-Acetyl-1,4-benzodioxane unimi.it

Decoration of the Benzene (B151609) Ring: Strategies and Outcomes

Modification of the benzene ring of the 1,4-benzodioxane scaffold is another key strategy for diversifying the properties of these compounds. mdpi.comresearchgate.netmdpi.com Two principal approaches are employed for the introduction of substituents onto the aromatic ring:

Condensation of a C3 synthetic unit with an already substituted catechol : This is a direct and widely used method where a catechol bearing the desired substituents is reacted with a three-carbon building block, such as methyl 2,3-dibromopropionate. mdpi.commdpi.com This strategy allows for the incorporation of a variety of functional groups onto the benzene ring from the outset.

Substitution on the preformed 1,4-benzodioxane ring : This approach involves the direct functionalization of the aromatic ring of the existing benzodioxane structure. mdpi.com

A common challenge with the first strategy, particularly when using 3-substituted catechols, is the formation of regioisomers. mdpi.commdpi.com For example, the reaction of 3-nitrocatechol with methyl 2,3-dibromopropionate yields a mixture of methyl 8-nitro-1,4-benzodioxane-2-carboxylate and methyl 5-nitro-1,4-benzodioxane-2-carboxylate. mdpi.com Similarly, the reaction with 3-bromocatechol produces a mixture of the 8-bromo and 5-bromo derivatives. mdpi.com These regioisomers often require separation by techniques such as chromatography. mdpi.commdpi.com

The following table presents examples of benzene ring decoration through the condensation of substituted catechols with methyl 2,3-dibromopropionate.

Substituted CatecholReaction ConditionsProductsYieldsReference
3-NitrocatecholN,N-diisopropylethylamine, acetonitrile (B52724), refluxMethyl 8-nitro-1,4-benzodioxane-2-carboxylate and Methyl 5-nitro-1,4-benzodioxane-2-carboxylate31% (8-nitro), 20% (5-nitro) mdpi.com
3-BromocatecholNot specified in abstractMethyl 8-bromo-1,4-benzodioxane-2-carboxylate and Methyl 5-bromo-1,4-benzodioxane-2-carboxylate25% (8-bromo), 40% (5-bromo) mdpi.com

Formation of Complex Scaffolds Incorporating the 1,4-Benzodioxane Moiety

The 1,4-benzodioxane nucleus is a valuable building block for the synthesis of more complex, often heterocyclic, structures. researchgate.netiaea.org The carboxylate functional group of this compound can be readily converted to other reactive intermediates, such as an acid chloride, which can then be used to link the benzodioxane moiety to other molecular fragments. researchgate.net

One strategy involves the reaction of 1,4-benzodioxane-2-carbonyl chloride with aminophenyl-substituted five-membered heterocycles like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. researchgate.net This results in the formation of biheterocyclic compounds where the two ring systems are connected by an amide linkage. researchgate.net Another approach involves the reaction of 1,4-benzodioxane-2-carboxylic acid nitrile with various hydrazides to synthesize derivatives containing a substituted 1,2,4-triazole (B32235) ring. iaea.org

Furthermore, the 1,4-benzodioxane scaffold can be incorporated into larger, fused ring systems. The development of novel synthetic pathways to create such complex architectures is an active area of research. nih.gov These strategies often involve multi-step sequences to construct intricate molecular frameworks with potential applications in materials science and medicinal chemistry.

An example of building a more complex scaffold is the synthesis of 1,4-benzodioxan-2-carboxamides. This is achieved by reacting ethyl 1,4-benzodioxan-2-carboxylate with primary aliphatic amines, or by reacting the corresponding acid chloride with secondary, aromatic, or heterocyclic amines. researchgate.net

The table below provides an overview of strategies for forming complex scaffolds.

1,4-Benzodioxane PrecursorReactantResulting Complex ScaffoldLinkage TypeReference
1,4-Benzodioxane-2-carbonyl chloride5-(4-aminophenyl)-1,3,4-oxa(thia)diazole-2-thiolsBiheterocyclic compoundAmide researchgate.net
1,4-Benzodioxane-2-carboxylic acid nitrileHydrazides1,4-Benzodioxane with a substituted 1,2,4-triazole ring- iaea.org
Ethyl 1,4-benzodioxan-2-carboxylate or the corresponding acid chloridePrimary or secondary amines1,4-Benzodioxan-2-carboxamidesAmide researchgate.net

Biological Activities and Therapeutic Potentials of 1,4 Benzodioxane Derivatives

Enzyme Inhibition Studies

Derivatives of the 1,4-benzodioxane (B1196944) structure have been synthesized and evaluated for their ability to inhibit various enzymes implicated in disease, demonstrating the versatility of this chemical scaffold.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Certain derivatives of 1,4-benzodioxane have shown potential as cholinesterase inhibitors. A study investigating a series of hydrazones derived from benzodioxane carboxylic acid identified compounds with potent inhibitory activity against acetylcholinesterase (AChE). nih.gov One notable derivative, a hydrazone featuring a methoxy (B1213986) group (Compound 5 in the study), exhibited significant inhibition of acetylcholinesterase with an IC₅₀ value of 1.228 ± 1.63 µg/mL. nih.gov

Lipoxygenase Inhibition

Based on available research, specific studies detailing the lipoxygenase inhibition activity of derivatives of Methyl 1,4-Benzodioxane-2-carboxylate are limited. While the broader class of 1,4-benzodioxanes has been investigated for various biological activities, targeted research on their efficacy as lipoxygenase inhibitors is not extensively documented in the public domain.

FtsZ Inhibition for Antibacterial Applications

A significant area of research has focused on developing 1,4-benzodioxane derivatives as inhibitors of the bacterial cell division protein FtsZ. researchgate.netresearchgate.net FtsZ is a crucial protein that forms a "Z-ring" at the site of cell division in most bacteria; its inhibition leads to failed division, cell filamentation, and ultimately bacterial death. researchgate.net

The benzodioxane-benzamide class of molecules has emerged as a promising group of FtsZ inhibitors. researchgate.netresearchgate.net These compounds, which link a substituted 1,4-benzodioxane ring to a 2,6-difluorobenzamide (B103285) scaffold, have demonstrated potent activity, particularly against Gram-positive bacteria. researchgate.netresearchgate.net Research has shown that these derivatives can perturb Z-ring formation and FtsZ localization, confirming their on-target activity. researchgate.net

Alpha-Glucosidase Inhibition

Derivatives of benzodioxane carboxylic acid have been evaluated for their potential to inhibit carbohydrate-hydrolyzing enzymes, a key strategy in managing hyperglycemia. A series of benzodioxane carboxylic acid-based hydrazones demonstrated notable inhibitory effects against related enzymes such as β-glucosidase and α-amylase. nih.gov

One methoxy-substituted hydrazone derivative (Compound 5) was found to be a potent inhibitor of β-glucosidase, with an IC₅₀ value of 0.37 ± 3.06 µg/mL. nih.gov Another derivative containing a sulfur thiophene (B33073) ring (Compound 7) showed strong inhibition against α-amylase, with an IC₅₀ of 2.81 ± 8.69 µg/mL. nih.gov The inhibition of these enzymes can interfere with the breakdown of complex carbohydrates into absorbable monosaccharides.

Antimicrobial and Antibacterial Activities

The 1,4-benzodioxane scaffold is a key component in the design of new antimicrobial agents. arabjchem.org Derivatives have shown particular efficacy against Gram-positive bacteria, often linked to their FtsZ inhibition mechanism.

Efficacy against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

Derivatives of 1,4-benzodioxane have demonstrated significant antibacterial activity against pathogenic and model Gram-positive bacteria. The benzodioxane-benzamide FtsZ inhibitors, for example, exhibit very low Minimum Inhibitory Concentrations (MICs) against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), as well as Bacillus subtilis. researchgate.net

Furthermore, other classes of derivatives, such as those incorporating a 1,3,4-oxadiazole (B1194373) ring system, have also been synthesized from 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide. Some of these compounds displayed antibacterial activities against Staphylococcus aureus and Bacillus subtilis that were comparable or superior to reference drugs. The bactericidal effect of these compounds is consistent with the disruption of the cell division process. researchgate.net

Table 1: Enzyme Inhibition by 1,4-Benzodioxane Derivatives This table displays the half-maximal inhibitory concentration (IC₅₀) values for specific enzyme targets.

Compound Class Target Enzyme Most Potent Derivative IC₅₀ (µg/mL)
Hydrazone Derivative Acetylcholinesterase Methoxy-substituted 1.228 ± 1.63 nih.gov
Hydrazone Derivative β-Glucosidase Methoxy-substituted 0.37 ± 3.06 nih.gov

Table 2: Antibacterial Activity of 1,4-Benzodioxane Derivatives This table shows the Minimum Inhibitory Concentration (MIC) values against various Gram-positive bacterial strains.

Compound Class Bacterial Strain MIC (µg/mL)
Benzodioxane-Benzamide (FZ100) S. aureus ATCC 29213 (MSSA) 0.5 researchgate.net
Benzodioxane-Benzamide (FZ100) S. aureus ATCC 43300 (MRSA) 0.5 researchgate.net
Benzodioxane-Benzamide (FZ116) S. aureus ATCC 29213 (MSSA) 1 researchgate.net
Benzodioxane-Benzamide (FZ116) S. aureus ATCC 43300 (MRSA) 1 researchgate.net
Benzodioxane-Benzamide (FZ100) B. subtilis 0.125 researchgate.net
Benzodioxane-Benzamide (FZ116) B. subtilis 0.25 researchgate.net
1,3,4-Oxadiazole Derivative S. aureus 6.25-100

Efficacy against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

While many 1,4-benzodioxane derivatives show potent activity against Gram-positive bacteria, their efficacy against Gram-negative organisms like Escherichia coli and Pseudomonas aeruginosa is more complex, often hindered by the bacteria's protective outer membrane and efflux pump systems. unimi.itnih.gov However, specific modifications to the benzodioxane structure have yielded compounds with notable activity.

Research into a series of 1,3,4-oxadiazole derivatives incorporating the 1,4-benzodioxane ring demonstrated antibacterial activity against E. coli. arabjchem.org Similarly, studies on 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives also reported activity against this Gram-negative bacterium. researchgate.net

More targeted approaches have shown that certain benzodioxane–benzamide (B126) derivatives can exert antimicrobial effects on efflux-pump-defective E. coli strains. nih.gov For instance, compounds FZ95 and FZ100, which were potent against Gram-positive bacteria, were also found to interact with E. coli FtsZ and show antimicrobial activity in strains lacking the AcrAB-TolC efflux system. nih.govtmc.edu This suggests that the intrinsic target is present in Gram-negative bacteria, but penetration and retention of the compounds are significant barriers. unimi.it

Table 1: Antimicrobial Activity of Selected 1,4-Benzodioxane Derivatives against E. coli
Compound ClassSpecific Derivative ExampleActivity NotedReference
1,3,4-Oxadiazole DerivativesVarious synthesized compoundsScreened for activity against E. coli NCIM 5051 arabjchem.org
Piperazine Derivatives1-(1,4-benzodioxane-2-carbonyl)piperazine derivativesEvaluated against E. coli (MTCC 7410) researchgate.net
Benzodioxane-BenzamidesFZ95, FZ100Active against efflux-pump-defective E. coli strains (ΔacrAB, ΔtolC) nih.govtmc.edu

Mechanisms of Antimicrobial Action (e.g., Z-ring perturbation)

A primary mechanism of antimicrobial action for a significant class of 1,4-benzodioxane derivatives is the inhibition of the bacterial cell division process. nih.gov This is achieved by targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton and a homolog of eukaryotic tubulin. mdpi.com FtsZ polymerizes at the center of the cell to form the Z-ring, which serves as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for synthesizing the division septum. nih.gov

Inhibition of FtsZ polymerization or dynamics disrupts the formation of the Z-ring, leading to a failure in cell division, which manifests as cell filamentation and eventual lysis. nih.gov Several benzodioxane-benzamide compounds have been identified as potent inhibitors of FtsZ. nih.gov These compounds were developed by modifying known FtsZ inhibitors, where the 1,4-benzodioxane ring was substituted for other moieties. unimi.itnih.gov Fluorescence microscopy studies have visually confirmed that these derivatives strongly perturb Z-ring formation and the localization of FtsZ, thereby validating this protein as the molecular target. nih.gov This mechanism has been demonstrated in both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and more recently in Gram-negative E. coli. unimi.itmdpi.com

Modulation of Receptor Systems

Derivatives of 1,4-benzodioxane are well-documented for their interactions with various receptor systems in the central and peripheral nervous systems. The rigid structure of the benzodioxane nucleus serves as a versatile scaffold for designing ligands with specific affinities and activities at adrenergic, serotoninergic, and nicotinic receptors. mdpi.comnih.gov

Adrenergic Receptor Affinity (α1, α2C)

The 1,4-benzodioxane framework is a classic feature of many α-adrenergic receptor antagonists. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted on these derivatives to determine their affinity and selectivity for α1- and α2-adrenoceptor subtypes. Generally, these compounds display a preference for α1-adrenoceptors over α2-adrenoceptors. nih.gov

Binding assays using radioligands have shown that structural modifications to the benzodioxane molecule can lead to significant differences in affinity for α1-adrenoceptors, while the affinity for α2-adrenoceptors remains less affected. nih.gov For example, compounds structurally related to the prototypical α1-antagonist WB 4101, which features a 1,4-benzodioxane ring, have been shown to be 5 to 50 times more potent in inhibiting the binding of an α1-specific radioligand compared to an α2-specific one. nih.gov Further research has focused on designing derivatives with high selectivity for specific α1-adrenoceptor subtypes (α1A, α1B, α1D). nih.gov

Serotoninergic Receptor (5-HT1A) Agonism/Antagonism

The 1,4-benzodioxane nucleus is also a key component in ligands targeting the serotonin (B10506) 5-HT1A receptor, which is implicated in psychiatric conditions like anxiety and depression. nih.govunicam.it Interestingly, there is often a degree of cross-reactivity between α1-adrenergic and 5-HT1A receptors for these types of ligands. unicam.it

Research has demonstrated that the stereochemistry of the benzodioxane derivative is crucial for its activity. For certain compounds, the (S)-enantiomer proved to be a potent 5-HT1A receptor agonist with high selectivity over α1-adrenoceptors, while the (R)-enantiomer showed the opposite preference. nih.gov By modifying the benzodioxane template, researchers have successfully developed potent full agonists for the 5-HT1A receptor, which may offer therapeutic benefits as antidepressants or neuroprotective agents. nih.gov

Nicotinic Receptor Affinity (α4β2, α3β4)

A series of 1,4-benzodioxane derivatives, particularly those substituted at the 2-position with a pyrrolidinyl group, have been investigated as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netnih.gov These studies have revealed that specific structural modifications can confer high affinity and selectivity for the α4β2 nAChR subtype over the α3β4 subtype. nih.govacs.org The α4β2 receptor is a major target for understanding nicotine (B1678760) addiction and for developing smoking cessation aids. unimi.it

The addition of substituents, such as a hydroxyl group, at specific positions on the benzene (B151609) portion of the benzodioxane ring can significantly enhance α4β2 affinity and selectivity. acs.orgunimi.it For example, the (2R,2'S) diastereomer of N-methyl-7-hydroxy-2-(2'-pyrrolidinyl)-1,4-benzodioxane was identified as a potent and selective α4β2-nAChR partial agonist. acs.org Computational docking studies have helped to elucidate the key interactions responsible for this subtype selectivity, highlighting the importance of the benzodioxane structure in orienting the molecule within the receptor's binding site. nih.gov

Table 2: Receptor Affinity Profile of 1,4-Benzodioxane Derivatives
Receptor SystemReceptor Subtype(s)Observed ActivityKey Structural FeatureReference
Adrenergicα1, α2Primarily α1-antagonism with high selectivity over α2Core 1,4-benzodioxane scaffold nih.gov
Serotoninergic5-HT1AStereoselective agonism(S)-enantiomers of certain derivatives nih.gov
Nicotinicα4β2, α3β4Potent and selective α4β2 partial agonism2-(pyrrolidinyl) substitution, benzene ring decoration nih.govacs.org

Anti-Inflammatory Activities

The therapeutic potential of compounds based on the 1,4-benzodioxane (also referred to as 1,4-benzodioxine) structure extends to anti-inflammatory activity. A series of derivatives containing this nucleus have been synthesized and evaluated for their ability to reduce inflammation in vivo. researchgate.netnih.gov

In studies using the carrageenan-induced rat paw edema model, a standard assay for acute inflammation, several 1,4-benzodioxane derivatives demonstrated significant anti-inflammatory effects. nih.gov Notably, some of these synthesized compounds exhibited activity comparable or even superior to the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen. researchgate.netnih.gov These findings indicate that the 1,4-benzodioxane scaffold is a promising template for the development of new anti-inflammatory agents. nih.gov

Other Biological Activities (e.g., Antihepatotoxic, Antioxidant, Hypolipidemic)

Beyond their potential in neuroscience, 1,4-benzodioxane derivatives have demonstrated a range of other promising biological activities.

Antihepatotoxic Activity

The protective effect of 1,4-benzodioxane derivatives on the liver has been a subject of significant investigation. The 1,4-benzodioxane moiety is considered crucial for this activity. nih.gov Studies have shown that certain synthetic derivatives exhibit potent antihepatotoxic effects, comparable to the standard drug silymarin.

In one study, novel 1,3,4-oxadiazole derivatives containing the 1,4-benzodioxane ring system were synthesized from 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide. When evaluated against CCl₄-induced hepatotoxicity in rats, some of these compounds demonstrated significant protective activity. nih.govtandfonline.com Another study focused on dihydropyrimidinone derivatives linked with a 1,4-benzodioxane moiety. The most potent compound in this series, when tested in a CCl₄-induced hepatotoxicity rat model, showed a dose-dependent reduction in elevated liver enzymes and oxidative stress markers. nih.gov

Table 2: Antihepatotoxic Activity of 1,4-Benzodioxane Derivatives in CCl₄-Induced Hepatotoxicity Model in Rats No specific data is available for this compound. The table below summarizes findings for related derivatives.

DerivativeKey FindingsReference
2-(substituted-phenyl)-5-(2,3-dihydro-1,4-benzodioxane-2-yl)-1,3,4-oxadiazolesSignificant antihepatotoxic activity, comparable to silymarin. nih.govtandfonline.com
4-(4-nitrophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3,4-dihydropyrimidin-2(1H)-oneDose-dependent decrease in elevated biochemical parameters of liver function. Reduced lipid profile and improved HDL levels. nih.gov

Antioxidant Activity

The antioxidant properties of 1,4-benzodioxane derivatives have also been explored. A series of novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives were synthesized and evaluated for their in vitro antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. One of the compounds, 4-(3-methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazine, exhibited moderate antioxidant activity when compared to a standard drug. researchgate.net

Another study investigated flavonoid derivatives bearing a 1,4-benzodioxane moiety for their ability to inhibit superoxide (B77818) anion release from human polymorphonuclear leukocytes, indicating their potential as antioxidants. nih.gov The antioxidant potential is often attributed to the ability of the phenolic components to scavenge free radicals. nih.gov

Hypolipidemic Activity

Some 1,4-benzodioxane derivatives have been screened for their potential to lower lipid levels. tsijournals.com For instance, the previously mentioned dihydropyrimidinone derivative linked with 1,4-benzodioxane not only showed hepatoprotective effects but also significantly reduced the lipid profile in rats with CCl₄-induced liver damage. This included a reduction in triglycerides and total cholesterol, alongside an increase in high-density lipoprotein (HDL) levels. nih.gov While this effect was observed in the context of liver injury, it suggests a potential role for such compounds in modulating lipid metabolism.

Structure Activity Relationships Sar and Structure Property Relationships Spr

Influence of C(2) Stereochemistry on Biological Efficacy and Eudismic Ratios

The substitution at the C(2) position of the 1,4-benzodioxane (B1196944) ring introduces a chiral center, which is a critical determinant of biological activity. mdpi.com The spatial arrangement of the substituent at this position significantly influences how the molecule interacts with its biological target, often leading to high eudismic ratios, where one enantiomer (the eutomer) is significantly more potent than the other (the distomer). mdpi.comresearchgate.net

In studies of compounds targeting adrenergic and serotonergic receptors, stereochemistry has been shown to govern not only potency but also receptor selectivity. For derivatives of 1,4-dioxanes, which are structurally related to benzodioxanes, a reversed stereochemical requirement was observed for 5-HT(1A) receptors and α(1)-adrenoreceptors. nih.gov For instance, the (S)-enantiomer of one derivative proved to be a potent 5-HT(1A) receptor agonist that was highly selective over α(1)-adrenoreceptor subtypes. nih.gov Conversely, the (R)-enantiomer was the eutomer for α(1d)-AR subtype activity, which was linked to anticancer effects in human prostate cancer cells. nih.gov This highlights a clear case of enantioselectivity, where chirality dictates the specific receptor interaction and subsequent biological response.

The critical nature of maintaining the correct stereochemistry at the C(2) position is a mandatory consideration in the synthesis of enantiopure 1,4-benzodioxane derivatives for therapeutic applications. unimi.it

Compound SeriesEnantiomerTarget Receptor/ActivityObservation
1,4-Dioxane (B91453) Derivatives(S)-enantiomer5-HT(1A) ReceptorPotent and highly selective agonist. nih.gov
1,4-Dioxane Derivatives(R)-enantiomerα(1d)-AdrenoreceptorEutomer (more potent enantiomer) for anticancer activity. nih.gov
FtsZ Inhibitors-FtsZ ProteinStereochemistry at C(2) has a crucial outcome in binding and interaction. unimi.it

Role of Benzene (B151609) Ring Substituents in Receptor Selectivity and Activity Profile

While C(2) stereochemistry often governs potency, the substitution pattern on the benzene ring of the 1,4-benzodioxane nucleus is a primary factor in determining receptor subtype selectivity and modulating the agonist/antagonist profile. mdpi.comresearchgate.netmdpi.com The nature, position, and electronic properties of these substituents can fine-tune the molecule's interaction with different receptors.

Studies involving various 1,4-benzodioxane derivatives have shown that modifications to the benzene ring can shift selectivity between different α(1)-adrenoreceptor subtypes (α(1A), α(1B), α(1D)). nih.gov For example, certain substitution patterns lead to high affinity and selectivity for the α(1a)-adrenoreceptor subtype, while other modifications can produce a reversed selectivity profile, favoring the α(1d) subtype. nih.gov

The synthesis of specific regioisomers, such as methyl 8-bromo-1,4-benzodioxane-2-carboxylate and methyl 5-bromo-1,4-benzodioxane-2-carboxylate, provides versatile intermediates for exploring these SARs. mdpi.com Similarly, the preparation of 5-nitro and 8-nitro analogues allows for the investigation of how electron-withdrawing groups at different positions on the benzene ring affect the biological profile. mdpi.com

In a study on anti-inflammatory agents, the position of an acetic acid substituent on the benzodioxane scaffold was critical. scirp.orgscirp.org The regioisomer with the substituent at the 6-position displayed optimal anti-inflammatory activity, whereas the isomer with the same group at the 2-position showed only mediocre activity. scirp.orgscirp.org This demonstrates that not only the presence but also the specific location of a substituent on the benzene ring is crucial for biological efficacy.

Substituent/ModificationPosition on Benzene RingEffect on Activity/Selectivity
Acetic AcidPosition 6Optimum anti-inflammatory activity. scirp.orgscirp.org
Acetic AcidPosition 2Mediocre anti-inflammatory activity. scirp.orgscirp.org
Various SubstituentsGeneralModulates selectivity for α(1)-adrenoreceptor subtypes. nih.gov
Bromo GroupPositions 5 or 8Creates intermediates for SAR studies. mdpi.com
Nitro GroupPositions 5 or 8Allows investigation of electron-withdrawing effects on bioactivity. mdpi.com

Impact of Chemical Modifications on Pharmacological Response

Significant alterations to the core 1,4-benzodioxane structure can lead to profound changes in the pharmacological response, yielding compounds with entirely new activity profiles. These modifications can include replacing the benzodioxane ring system, altering the dioxane ring itself, or adding bulky side chains.

One notable modification involves replacing the relatively planar 1,4-benzodioxane template with the more conformationally flexible 1,4-dioxane ring. nih.govacs.org This structural change has been shown to produce compounds with diverse biological activities. Depending on the other substituents, these 1,4-dioxane analogues can act as selective α(1D)-adrenoreceptor antagonists, potent 5-HT(1A) receptor full agonists (with potential as antidepressant and neuroprotective agents), or cytotoxic agents with potential anticancer applications. nih.govacs.orgresearchgate.net

Further modifications to the benzodioxane scaffold, such as the synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs, have been explored to develop novel anticancer agents. scirp.org In one study, a sulfide-containing substituent was introduced, and subsequent oxidation to the corresponding sulfoxide (B87167) and sulfone derivatives was performed to study how the oxidation state of the sulfur atom affects biological activity. scirp.orgscirp.org

The majority of structural modifications on prototype molecules like WB 4101, a known α(1)-adrenoceptor antagonist, often lead to a significant decrease in affinity for 5-HT(1A) serotoninergic receptors. nih.gov This finding is valuable for designing selective α(1A)-adrenoreceptor antagonists by demonstrating that certain structural changes can be used to eliminate off-target activity. nih.gov

Chemical ModificationResulting Compound ClassPharmacological Outcome
Replacement of 1,4-benzodioxane with 1,4-dioxane ringProperly substituted 1,4-dioxanesSelective α(1D)-AR antagonists, 5-HT(1A) full agonists, potential anticancer agents. nih.govacs.orgresearchgate.net
Addition of amide functionality at position 61,4-Benzodioxane-6-carboxylic acid amidesPotential anticancer agents. scirp.org
Oxidation of a sulfur-containing substituentSulfoxide and Sulfone derivativesAllows study of the effect of the sulfur oxidation state on bioactivity. scirp.orgscirp.org
Modifications to the dioxane unit of WB 4101Benzodioxan derivativesDecreased affinity for 5-HT(1A) receptors, leading to more selective α(1A)-adrenoreceptor antagonists. nih.gov

Computational and Theoretical Studies

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand how a ligand, such as a derivative of Methyl 1,4-Benzodioxane-2-carboxylate, might interact with a biological target, typically a protein or enzyme.

Studies on various derivatives of the 1,4-benzodioxane (B1196944) scaffold have utilized molecular docking to elucidate their mechanism of action. For instance, benzodioxane-benzamide derivatives have been computationally designed and evaluated as inhibitors of the FtsZ protein, a key player in bacterial cell division. nih.gov These computational studies aimed to optimize the fit of the ligands into the FtsZ binding site by exploring modifications to the linker connecting the 1,4-benzodioxane and the 2,6-difluorobenzamide (B103285) moieties, as well as by adding hydrophobic substituents to the benzodioxane core. nih.gov

In a different therapeutic area, a series of 1,4-benzodioxan-substituted thienyl chalcone derivatives were designed and evaluated as inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov Molecular docking simulations suggested that the most potent inhibitor in the series adopted a folded conformation to fit within the single, shorter substrate cavity of the related hMAO-A, explaining its selectivity for hMAO-B. nih.gov

Similarly, docking studies were integral in the investigation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer. nih.govresearcher.life The docking score of a particularly potent compound, 7e, against the mTOR kinase target was found to be -8.105 kcal/mol, supporting its binding affinity and observed inhibitory activity. nih.gov Further computational studies on benzodioxane carboxylic acid-based hydrazones revealed strong binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, within the active sites of various enzymes.

These examples highlight the power of molecular docking to predict and explain the interactions between 1,4-benzodioxane derivatives and their biological targets, thereby guiding the design of more potent and selective molecules.

Table 1: Examples of Molecular Docking Studies on 1,4-Benzodioxane Derivatives

Derivative Class Biological Target Key Findings from Docking
Benzodioxane-benzamides FtsZ protein Elongation of the linker and addition of hydrophobic groups on the benzodioxane scaffold could improve binding. nih.gov
1,4-Benzodioxan-substituted thienyl chalcones Human Monoamine Oxidase B (hMAO-B) Selectivity for hMAO-B over hMAO-A was explained by the ligand adopting a folded conformation to avoid steric clashes in the smaller hMAO-A cavity. nih.gov
1,4-Benzodioxane-hydrazones mTOR kinase A potent derivative (7e) showed a strong docking score of -8.105 kcal/mol, indicating favorable binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

While specific QSAR models focused solely on this compound are not extensively detailed in the provided literature, the principles of QSAR have been applied to structurally related compounds. For example, QSAR studies have been performed on a series of novel benzimidazole derivatives to understand their cytotoxic activity against various cancer cell lines. nih.gov These studies utilized different topological (2D) and conformational (3D) molecular descriptors and employed multiple linear regression techniques to build statistically significant and predictive models. nih.gov

The general approach in such QSAR studies involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then used to find a correlation between these descriptors and the observed biological activity.

For the 1,4-benzodioxane class of compounds, a QSAR model would aim to identify the key structural features of the benzodioxane ring, the carboxylate group, and any other substituents that influence a particular biological effect. This could include factors like the nature and position of substituents on the benzene (B151609) ring or the stereochemistry at the C2 position. Such models are invaluable for prioritizing which new derivatives to synthesize and test in the drug discovery process.

In Silico Screening and Drug-Likeness Prediction

In silico screening, also known as virtual screening, is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This is often followed by an assessment of their "drug-likeness," which evaluates whether a compound possesses properties that would make it a likely candidate for an oral drug.

Several studies on derivatives of 1,4-benzodioxane have incorporated assessments of drug-likeness. A common tool for this is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain physicochemical thresholds. A study on benzodioxane carboxylic acid-based hydrazones confirmed that the synthesized compounds adhered to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. Similarly, a potent 1,4-benzodioxane-hydrazone derivative developed as an anti-cancer agent was also found to comply with Lipinski's rule and displayed favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties in computational models. nih.gov

The process of drug-likeness prediction can involve various machine learning methods, such as Support Vector Machines (SVM) and Decision Trees (DT), which have been used to classify compounds as "drug-like" or "non-drug-like" based on a range of molecular descriptors. nih.gov These computational filters are crucial in the early stages of drug discovery to reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources.

Table 2: Physicochemical Properties and Drug-Likeness Prediction

Compound Class Drug-Likeness Rule Outcome
Benzodioxane carboxylic acid-based hydrazones Lipinski's Rule of Five All tested compounds adhered to the rule, indicating good oral bioavailability potential.

Conformational Analysis and Stereochemical Impact

The three-dimensional structure of a molecule, including its possible conformations and its stereochemistry, is critical to its biological activity. For 2-substituted 1,4-benzodioxanes like this compound, the substitution at the C2 position of the dioxane ring introduces a chiral center. mdpi.comresearchgate.net This chirality often leads to significant differences in biological activity between the two enantiomers (mirror-image isomers), a phenomenon known as a high eudismic ratio. mdpi.comresearchgate.net

The interaction of these molecules with biological targets is critically related to two structural features: the substitution at the C2 position and the substitution pattern on the benzene ring. mdpi.com The stereochemistry at C2 is often a primary determinant of the molecule's interaction capabilities. mdpi.comresearchgate.net For example, in the development of FtsZ inhibitors based on the 1,4-benzodioxane scaffold, it was demonstrated that the stereochemistry of the C2 carbon has a crucial impact on the interaction with the FtsZ protein. unimi.it Furthermore, the two oxygen atoms of the 1,4-benzodioxane ring were found to play an essential role in binding to the target. unimi.it

The importance of stereochemistry is a recurring theme, with studies showing that for many classes of chiral compounds, only one enantiomer displays the desired biological activity. nih.gov This is often due to stereoselective uptake by transport systems or a better fit of one enantiomer into the chiral binding site of a biological target. nih.gov Therefore, synthetic strategies that allow for the preparation of enantiomerically pure 2-substituted 1,4-benzodioxanes are essential for fully exploring their therapeutic potential. unimi.it

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of Methyl 1,4-Benzodioxane-2-carboxylate, providing unambiguous information about the carbon-hydrogen framework.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the core structure of this compound and its derivatives, the spectrum can be divided into distinct aliphatic and aromatic regions.

Aliphatic Region : This region displays signals for the protons on the dioxane ring and the methyl ester group. The three hydrogens of the dioxane portion typically present as a pseudo-triplet or doublet of doublets for the methine proton (CH at position 2) and two double doublets for the diastereotopic methylene (B1212753) protons (CH₂ at position 3). mdpi.comresearchgate.netunimi.it

Aromatic Region : The protons on the benzene (B151609) ring appear in this region. In the unsubstituted parent compound, these signals can be complex. In substituted derivatives, such as the bromo- or nitro-regioisomers, the pattern simplifies to a characteristic sequence of a triplet and two double doublets, corresponding to the three adjacent hydrogens on the aromatic ring. mdpi.comresearchgate.netmdpi.com

Table 1: Typical ¹H NMR Spectral Data for Substituted this compound Derivatives

Proton AssignmentMultiplicityTypical Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Reference
Aromatic CH (ortho to substituent)dd7.11 - 7.56~8.2, ~1.6 mdpi.com
Aromatic CH (para to substituent)dd6.97 - 7.25~8.2, ~1.6 mdpi.com
Aromatic CH (meta to substituent)t6.93 - 6.97~8.2 mdpi.com
Dioxane CH (Position 2)dd / pseudo t4.94 - 5.06~4.4, ~3.2 mdpi.com
Dioxane CH₂ (Position 3)m / two dd4.39 - 4.59~11.7, ~3.0 mdpi.com
Methyl Ester (CH₃)s3.80 - 3.84N/A mdpi.com

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound derivatives shows distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the dioxane ring, and the methyl carbon. While ¹³C NMR spectra are consistent with the proposed structure, they are often nearly indistinguishable between certain regioisomers, such as the 5- and 8-substituted derivatives, necessitating more advanced techniques for definitive assignment. mdpi.comunimi.itmdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts for a Substituted this compound Derivative

Carbon AssignmentTypical Chemical Shift (δ, ppm)Reference
Ester C=O167.5 mdpi.com
Quaternary Aromatic C (C-O)144.5, 139.1 mdpi.com
Quaternary Aromatic C (C-substituent)137.7 mdpi.com
Aromatic CH122.2, 120.5, 118.8 mdpi.com
Dioxane CH (Position 2)72.1 mdpi.com
Dioxane CH₂ (Position 3)64.6 mdpi.com
Methyl Ester (CH₃)53.2 mdpi.com

Two-dimensional (2D) NMR techniques are crucial for making unambiguous structural assignments, particularly when trying to differentiate between positional isomers. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is used to definitively assign the carbon signals for the protonated carbons in the molecule. For instance, HSQC can confirm the assignments of the three benzene CH signals in substituted derivatives. mdpi.comunimi.itmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is invaluable for identifying regioisomers and is considered resolutive for this class of compounds. mdpi.com HMBC detects correlations between protons and carbons that are two or three bonds apart. columbia.edu This long-range connectivity information is key to distinguishing isomers. For example, in identifying 5- and 8-substituted derivatives, the crucial step is observing the ³J H/C correlation pattern between the methylene hydrogens of the dioxane ring and the two quaternary carbons shared between the aromatic and dioxane rings. mdpi.com This specific correlation pattern allows for the unequivocal identification of each regioisomer. mdpi.comresearchgate.netunimi.itmdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₁₀H₁₀O₄. scirp.org The molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 194.18 g/mol . nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound and its analogs shows characteristic absorption bands that confirm its structure. scirp.orgunimi.it

Table 3: Key IR Absorption Bands for the 1,4-Benzodioxane (B1196944) Structure

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
C=O (Ester)Stretch1712 - 1698 scirp.org
C=C (Aromatic)Stretch1592 - 1500 scirp.org
C-O (Ether/Ester)Stretch1271 - 1201 scirp.org
=C-H (Aromatic)Stretch~3000Inferred
C-H (Aliphatic)Stretch2922 scirp.org

Chromatographic Techniques for Separation and Purity

Chromatographic methods are essential for both the purification of this compound after synthesis and the assessment of its purity.

Column Chromatography : This is a standard method for purifying the crude product after synthesis. Silica (B1680970) gel is commonly used as the stationary phase, with solvent systems such as petroleum ether/ethyl acetate (B1210297) mixtures serving as the mobile phase to separate the desired product from reagents and byproducts. mdpi.commdpi.com This technique is also effective in separating mixtures of positional isomers. mdpi.commdpi.com

High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for assessing the purity of the final compound, with purities often reported to be greater than 95%. lgcstandards.com Furthermore, specialized chiral HPLC methods have been developed to separate the enantiomers of this compound. This involves using a chiral stationary phase, such as a cellulose-based column, with a mobile phase like n-hexane/isopropanol to resolve the racemic mixture into its individual (R) and (S) enantiomers. unimi.it

Table 4: Summary of Chromatographic Methods and Applications

TechniqueStationary PhaseMobile Phase ExampleApplicationReference
Column ChromatographySilica GelPetroleum Ether / Ethyl AcetatePurification, Isomer Separation mdpi.commdpi.com
HPLCC18 (Reverse Phase)Acetonitrile (B52724) / WaterPurity Assessment lgcstandards.com
Chiral HPLCPhenomenex Lux 3µ Cellulose-1n-hexane / Isopropanol (90:10, v/v)Enantiomeric Separation unimi.it

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purity assessment of this compound. Standard reversed-phase HPLC methods are effective for determining the chemical purity by separating the main compound from synthesis-related impurities lgcstandards.com.

However, as this compound possesses a chiral center at the C2 position, its enantiomers cannot be resolved using standard achiral HPLC methods. The separation of these enantiomers is critical, as they may exhibit different biological activities. Chiral HPLC is the definitive method for this purpose and can be approached through direct or indirect methods.

Direct Chiral HPLC

The direct method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are commonly employed for resolving 1,4-benzodioxane derivatives unimi.itmdpi.com. Research focused on the synthesis of the (S)-enantiomer of this compound and related compounds has utilized a cellulose-based CSP to monitor enantiomeric changes in real-time directly from the reaction mixture unimi.it. This allows for precise control over the stereochemical outcome of the synthesis unimi.it.

The specific conditions for analyzing related chiral 1,4-benzodioxane compounds are detailed in the table below.

Interactive Data Table: Chiral HPLC Conditions for 1,4-Benzodioxane Derivatives

Parameter Condition Compound Analyzed
Column Phenomenex Lux 3µ Cellulose-1 (S)-N-methoxy-N-methyl-1,4-benzodioxane-2-carboxamide
Mobile Phase n-hexane/Isopropanol (90:10, v/v) (S)-2-Acetyl-1,4-benzodioxane
Injection Volume 20 µL (S)-1,4-Benzodioxan-2-carboxylic acid

| Sample Prep | 0.5-1 mg/mL in mobile phase, filtered | Various |

Data sourced from a study on the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives. unimi.it

Indirect Chiral HPLC

An alternative approach is the indirect method, where the enantiomeric mixture is derivatized with a chiral reagent to form diastereomers. These diastereomers possess different physical properties and can be separated on a standard achiral HPLC column, such as a reversed-phase ODS (C18) column nih.gov. For instance, a related compound, 1-(1,4-benzodioxane-2-formyl)piperazine, had its enantiomers successfully resolved after pre-column derivatization with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) nih.gov. The resulting diastereoisomers were baseline-separated using a methanol-phosphate buffer mobile phase, providing an accurate method for enantiomeric quality control nih.gov.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used extensively for the qualitative monitoring of reactions that produce this compound and its analogs unimi.itscirp.orgscirp.org. Its primary role is to track the consumption of starting materials and the formation of products over time, helping to determine the reaction's endpoint.

The standard procedure involves using a stationary phase of silica gel coated on an aluminum or glass plate, often impregnated with a fluorescent indicator unimi.itscirp.org. Small spots of the reaction mixture are applied to the plate, which is then developed in a sealed chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the components between the stationary and mobile phases.

For compounds in the 1,4-benzodioxane family, the mobile phase typically consists of a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent like ethyl acetate mdpi.commdpi.com. The polarity of the eluent is optimized to achieve a clear separation between the spots corresponding to the starting materials, intermediates, and the desired product. Visualization is commonly achieved by exposing the plate to ultraviolet (UV) light at a wavelength of 254 nm, where the fluorescent indicator in the silica gel allows the UV-absorbing compounds to appear as dark spots unimi.it.

Interactive Data Table: Typical TLC System for 1,4-Benzodioxane Compounds

Parameter Description
Stationary Phase Silica gel matrix with fluorescent indicator (254 nm) on aluminum foils unimi.it.
Mobile Phase (Eluent) A mixture of non-polar and polar solvents (e.g., Petroleum ether/Ethyl acetate) mdpi.com. The ratio is adjusted based on the polarity of the specific compounds being separated.
Visualization UV light at λ=254 nm unimi.it.

| Application | Monitoring the progress of synthesis by comparing the reaction mixture to spots of pure starting materials and known products unimi.it. |

Future Perspectives and Research Directions

Development of Novel Synthetic Routes and Sustainable Methodologies

A primary focus of ongoing research is the development of more efficient and environmentally friendly methods for synthesizing benzodioxane derivatives. One of the most direct strategies for preparing 2-substituted 1,4-benzodioxanes involves the condensation of a suitably functionalized catechol with commercially available reagents like methyl 2,3-dibromopropionate. mdpi.comresearchgate.net This method allows for the direct creation of 2-carboxy substituted 1,4-benzodioxanes bearing substituents on the benzene (B151609) ring. mdpi.commdpi.com

In the pursuit of greener chemistry, an innovative pathway has been developed for synthesizing 2-hydroxymethyl-1,4-benzodioxane, a key pharmaceutical intermediate, by reacting catechol with glycerol (B35011) carbonate (GlyC) in the presence of a basic catalyst. rsc.org This solvent-free method achieves a high yield (up to 88%) and represents a significant advancement in sustainable synthesis for this class of compounds. rsc.org Future work will likely focus on expanding these sustainable methodologies to produce a wider range of functionalized benzodioxanes, including Methyl 1,4-Benzodioxane-2-carboxylate, reducing reliance on hazardous reagents and minimizing waste.

Synthetic StrategyStarting MaterialsKey FeaturesReference
Catechol CondensationSubstituted Catechol, Methyl 2,3-dibromopropionateStraightforward route to racemic 2-carboxy substituted benzodioxanes. mdpi.comresearchgate.net
Green SynthesisCatechol, Glycerol CarbonateSolvent-free, high yield, uses a sustainable alkylating agent. rsc.org

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The 1,4-benzodioxane (B1196944) scaffold has been successfully incorporated into molecules targeting a diverse set of biological entities, including neuronal nicotinic, α1 adrenergic, and serotoninergic receptors. unimi.itnih.gov Its applications in designing antitumor and antibacterial agents are also well-documented. researchgate.netunimi.it However, the full therapeutic potential of this scaffold is yet to be realized, and research is actively exploring new biological targets.

Recent studies have highlighted promising new avenues. For instance, benzodioxane-benzamide derivatives have been developed as potent inhibitors of the FtsZ protein, a crucial component of the bacterial cell division machinery, making it a validated target in the fight against antibiotic resistance. nih.govmdpi.com In oncology, the benzodioxane structure has been used to design inhibitors of p38α mitogen-activated protein kinase (p38α MAPK), a protein implicated in cancer progression. unimi.it Furthermore, the structural similarity of some benzodioxane-based carboxylic acids to known anti-inflammatory drugs has prompted their investigation as inhibitors of cyclooxygenase (COX) enzymes. unimi.it The exploration of such novel targets is expected to uncover new therapeutic uses for derivatives of this compound.

Rational Design of Next-Generation Benzodioxane-Based Therapeutics with Improved Efficacy and Selectivity

Rational drug design, which leverages an understanding of biological targets to create specific and effective medications, is central to the future of benzodioxane-based therapeutics. longdom.org Two structural features of the benzodioxane scaffold are critical for its interaction with biological targets: the chirality at the C(2) position and the substitution pattern on the benzene ring. researchgate.netmdpi.comresearchgate.net The specific enantiomer at the C(2) position often results in significantly different biological activity, a phenomenon known as a high eudismic ratio. researchgate.netmdpi.com Meanwhile, modifications to the benzene ring are primarily responsible for tuning the selectivity of the compound for different receptor subtypes. mdpi.comresearchgate.net

This principle has been applied to develop highly selective ligands. For example, modifications at the C(5) position of a 2-(2-pyrrolidinyl)-substituted 1,4-benzodioxane led to potent partial agonists for the α4β2 nicotinic acetylcholine (B1216132) receptor with high selectivity over the α3β4 subtype. acs.org Similarly, strategic placement of ortho substituents on a phenoxy moiety attached to the benzodioxane core was found to be critical for achieving high selectivity for the α1a-adrenergic receptor subtype. unimi.it Future design strategies will continue to exploit these structure-activity relationships to create next-generation therapeutics with enhanced potency and precision, thereby minimizing off-target effects. longdom.org

Structural FeatureInfluence on ActivityExample ApplicationReference
Chirality at C(2)Potency and Efficacy (Eudismic Ratio)Enantiomerically pure derivatives serve as key intermediates for therapeutically active compounds. researchgate.netarabjchem.orgmdpi.com
Benzene Ring SubstitutionReceptor Subtype SelectivityModifications at C(5) and C(7) positions alter selectivity for nicotinic acetylcholine receptor (nAChR) subtypes. acs.orgunimi.it
Attached MoietiesTarget SpecificityOrtho-substituted phenoxy groups enhance selectivity for α1a-adrenergic receptors. unimi.it

Advanced Computational Modeling and Machine Learning Applications in Drug Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the development of new therapeutics by predicting molecular interactions and properties. biojournals.uswalshmedicalmedia.com In the context of benzodioxane research, computational methods are being used to design and optimize novel drug candidates. mdpi.com Techniques like molecular docking and molecular dynamics simulations allow researchers to visualize how benzodioxane derivatives fit into the binding sites of target proteins, guiding the design of more potent inhibitors. longdom.orgwalshmedicalmedia.com

For example, computational studies were instrumental in the development of benzodioxane-benzamide FtsZ inhibitors, helping to optimize the linker between the benzamide (B126) and benzodioxane moieties for ideal interaction within a hydrophobic subpocket of the target protein. nih.govmdpi.com Looking ahead, the integration of machine learning (ML) and artificial intelligence (AI) promises to further revolutionize this field. mdpi.com ML models can be trained on existing data to predict the biological activity of novel benzodioxane structures, screen vast virtual libraries of compounds, and even generate entirely new molecular designs with desired therapeutic properties. mdpi.comresearchgate.net This data-driven approach will significantly reduce the time and cost associated with traditional drug discovery, paving the way for the rapid identification of promising new drug candidates based on the this compound scaffold. walshmedicalmedia.comresearchgate.net

Q & A

Q. What are the common synthetic routes for Methyl 1,4-Benzodioxane-2-carboxylate and its derivatives?

this compound is typically synthesized via condensation of methyl 2,3-dibromopropionate with substituted catechols. For example, nitro-substituted derivatives are prepared by reacting methyl 2,3-dibromopropionate with 3-nitrocatechol, yielding regioisomers (8-nitro and 5-nitro) that are separable by chromatography . This method is scalable and allows functionalization of the benzene ring for downstream applications.

Q. What characterization techniques are critical for confirming the structure of this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly HMBC (Heteronuclear Multiple Bond Correlation), is essential for unambiguous structural elucidation. For instance, HMBC distinguishes between 8- and 5-bromo regioisomers by correlating protons with specific carbons in the benzodioxane ring . Mass spectrometry and X-ray crystallography (where applicable) further validate molecular weight and stereochemistry.

Q. How can the ester group in this compound be modified for further functionalization?

The ester group undergoes reduction (e.g., hydrogenation with Pd/C to yield amino derivatives) or condensation (e.g., with thiophenol to form thioimidates) . These transformations enable diversification into bioactive analogs, such as thioether or amine-containing compounds.

Advanced Research Questions

Q. What strategies resolve enantiomers of 1,4-Benzodioxane-2-carboxylate derivatives for chiral studies?

Enantiomeric resolution employs enzymatic methods (e.g., esterase-mediated kinetic resolution of racemic ethyl 1,4-benzodioxane-2-carboxylate) or chiral pool building blocks like glycidol . Chemical resolution via diastereomer formation (e.g., using chiral auxiliaries) is also effective, as reported for carboxylic acid derivatives .

Q. How can regiochemical ambiguity in substituted derivatives (e.g., bromo or nitro isomers) be addressed experimentally?

Regioisomers (e.g., 8-bromo vs. 5-bromo) are differentiated using HMBC NMR to identify long-range coupling between protons and carbons. For example, in methyl 8-nitro-1,4-benzodioxane-2-carboxylate, the nitro group’s position is confirmed by correlating aromatic protons with the adjacent carbonyl carbon . Comparative analysis with synthetic standards or computational modeling further resolves ambiguities.

Q. What methodological challenges arise in synthesizing sterically hindered 1,4-benzodioxane derivatives, and how are they mitigated?

Steric hindrance at the 2-position (e.g., bulky substituents) can reduce reaction yields during cyclization. Optimizing reaction conditions—such as using polar aprotic solvents (DMF, DMSO) or elevated temperatures—improves ring closure efficiency. Additionally, protecting group strategies (e.g., benzyl or tert-butyl) prevent unwanted side reactions .

Q. How do contradictory data in spectroscopic analysis of regioisomers impact structural assignments?

Discrepancies in NMR or mass spectra (e.g., unexpected coupling patterns or fragment ions) may arise from impurities or overlapping signals. To resolve these, orthogonal techniques like IR spectroscopy (for functional group validation) or high-resolution mass spectrometry (HRMS) are employed. Cross-referencing with literature data for analogous compounds is critical .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data in reduction reactions of 1,4-benzodioxane derivatives?

Contradictions in reduction outcomes (e.g., incomplete conversion or byproduct formation) often stem from substrate-specific steric or electronic effects. For example, hydrogenation of 2-cyano-1,4-benzodioxane requires careful control of catalyst loading (Pd/C) and reaction time to avoid over-reduction . Systematic screening of conditions (pressure, solvent, temperature) and mechanistic studies (e.g., deuterium labeling) clarify reaction pathways.

Methodological Best Practices

  • Stereochemical Purity : Use chiral HPLC or circular dichroism (CD) to confirm enantiomeric excess post-resolution .
  • Regioselective Synthesis : Prioritize electron-donating substituents on catechol to direct cyclization to the desired position .
  • Safety Protocols : Follow OSHA guidelines for handling reactive intermediates (e.g., hydrobromic acid in thioimidate synthesis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.